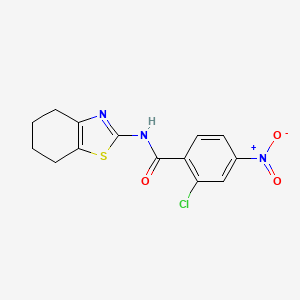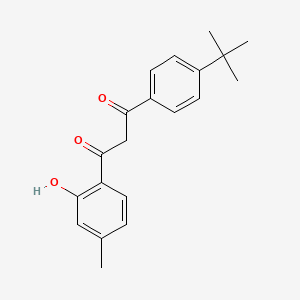
1-(4-Tert-butylphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Tert-butylphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione is an organic compound that belongs to the class of diketones. These compounds are characterized by the presence of two ketone groups separated by a carbon chain. The compound’s structure includes a tert-butyl group and a hydroxy-methylphenyl group, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butylphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione can be achieved through various organic reactions. One common method involves the Claisen condensation reaction between an ester and a ketone. The reaction typically requires a strong base, such as sodium ethoxide, and is conducted under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Claisen condensation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Tert-butylphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids
Reduction: Formation of diols
Substitution: Formation of nitro or halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Tert-butylphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione depends on its specific application. For example, if it exhibits antioxidant properties, it may act by scavenging free radicals and preventing oxidative damage to cells. The molecular targets and pathways involved can vary based on the compound’s interaction with biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Tert-butylphenyl)-3-phenylpropane-1,3-dione: Lacks the hydroxy and methyl groups, which can affect its reactivity and properties.
1-(4-Methylphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione: Lacks the tert-butyl group, which can influence its steric and electronic effects.
Uniqueness
1-(4-Tert-butylphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione is unique due to the presence of both tert-butyl and hydroxy-methylphenyl groups, which can impart distinct chemical and physical properties
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-13-5-10-16(18(22)11-13)19(23)12-17(21)14-6-8-15(9-7-14)20(2,3)4/h5-11,22H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGZQMVVCZISGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5829810.png)
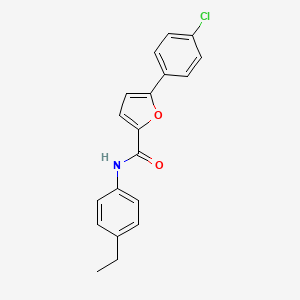
![7-[(3-chlorophenyl)methoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5829823.png)
![N-allyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5829824.png)
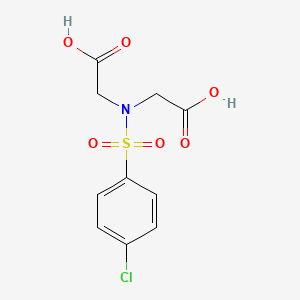
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5829843.png)
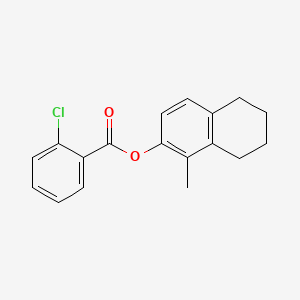
![2-[(2E)-2-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE](/img/structure/B5829851.png)
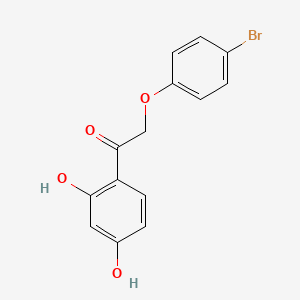
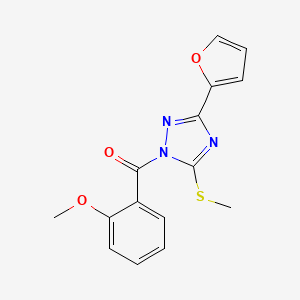
![1-(3-Chloro-2-methylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5829888.png)
![N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-methoxybenzamide](/img/structure/B5829890.png)
![4-bromo-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B5829897.png)
